molecular formula C16H12BrNO B12591200 Isoxazole, 5-(3-bromophenyl)-3-(4-methylphenyl)- CAS No. 651021-73-7

Isoxazole, 5-(3-bromophenyl)-3-(4-methylphenyl)-

Cat. No.: B12591200
CAS No.: 651021-73-7
M. Wt: 314.18 g/mol
InChI Key: RUOROTOYQTWYHO-UHFFFAOYSA-N
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Description

Isoxazole derivatives are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom. The compound 5-(3-bromophenyl)-3-(4-methylphenyl)isoxazole features a bromine atom at the meta position of the phenyl group attached to the 5-position of the isoxazole ring and a methyl group at the para position of the phenyl substituent at the 3-position. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

For example, compounds like 3-(4-bromophenyl)-5-(3-(trifluoromethoxy)phenyl)isoxazole (4o) are synthesized using (Z)-4-bromo-N-hydroxybenzimidoyl chloride and ethynylarenes, yielding products with high regioselectivity .

The bromine and methyl substituents in this compound may enhance its lipophilicity and binding affinity to biological targets, though specific activity data for this derivative remain unreported in the provided evidence.

Properties

CAS No.

651021-73-7

Molecular Formula

C16H12BrNO

Molecular Weight

314.18 g/mol

IUPAC Name

5-(3-bromophenyl)-3-(4-methylphenyl)-1,2-oxazole

InChI

InChI=1S/C16H12BrNO/c1-11-5-7-12(8-6-11)15-10-16(19-18-15)13-3-2-4-14(17)9-13/h2-10H,1H3

InChI Key

RUOROTOYQTWYHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Cyclization Reaction

  • Common Synthetic Route : A prevalent method for synthesizing this compound involves the reaction of 3-bromoacetophenone with 4-methylbenzohydroxamic acid in the presence of a dehydrating agent such as phosphorus oxychloride under reflux conditions. This method facilitates the formation of the isoxazole ring through cyclization.

Alternative Synthetic Routes

  • Copper(I)-Catalyzed Synthesis : A regioselective one-pot copper(I)-catalyzed method has been developed, which allows for rapid synthesis of 3,5-disubstituted isoxazoles by reacting in situ generated nitrile oxides with terminal acetylenes. This method emphasizes efficiency and reduced reaction times.

  • Environmentally Friendly Methods : Recent advancements have introduced environmentally benign synthetic routes using deep eutectic solvents (DES). For instance, a three-component process employing choline chloride and urea has been reported to yield isoxazoles effectively while minimizing hazardous waste.

Summary of Preparation Methods

Method Description Advantages
Cyclization with Phosphorus Oxychloride Reaction of 3-bromoacetophenone and 4-methylbenzohydroxamic acid under reflux conditions Established method with good yields
Copper(I)-Catalyzed Synthesis One-pot reaction involving nitrile oxides and terminal acetylenes Rapid synthesis, high regioselectivity
Environmentally Friendly Methods Use of deep eutectic solvents for synthesis Reduced environmental impact

Research indicates that various methodologies can be employed to synthesize isoxazole derivatives effectively. For instance, studies have shown that using tetrabutylammonium fluoride as a reagent can facilitate the conversion of propargylic alcohols to isoxazoles through a series of steps involving hydroxylamines.

Biological Activities

Isoxazole derivatives, including Isoxazole, 5-(3-bromophenyl)-3-(4-methylphenyl)-, have demonstrated potential biological activities such as antimicrobial and anticancer properties. Molecular docking studies suggest that these compounds can interact with biological targets effectively, providing insights into their therapeutic applications.

Chemical Reactions Analysis

Cyclization and Ring Formation

The synthesis of the isoxazole ring involves cyclization reactions. A validated pathway includes:

  • Nucleophilic addition of hydroxylamine to a ketone precursor (e.g., 3-bromoacetophenone derivatives), followed by intramolecular cyclization under acidic conditions .

  • Mechanism :

    • Protonation of the ketone oxygen enhances electrophilicity.

    • Hydroxylamine attacks the carbonyl carbon, forming an oxime intermediate.

    • Acid-catalyzed dehydration and cyclization yield the isoxazole ring .

Key Data :

Reaction StepConditionsYield
Oxime formationHCl (aq.), reflux~65%
CyclizationH2SO4, 80°C42%

Nucleophilic Substitution Reactions

The bromine atom at the 3-position of the phenyl group is susceptible to nucleophilic substitution (SNAr):

  • Example : Replacement of Br with amines or alkoxides under basic conditions .

  • Influence of Substituents :

    • The electron-withdrawing bromine enhances reactivity at the meta position.

    • Steric hindrance from the 4-methylphenyl group moderates reaction rates.

Experimental Evidence :

  • IR spectroscopy confirms C-Br bond cleavage (loss of absorption at 510–650 cm⁻¹) .

Electrophilic Aromatic Substitution

The methylphenyl group directs electrophiles to the para position of its aromatic ring:

  • Nitration : Para-substituted nitro derivatives form under HNO3/H2SO4 .

  • Sulfonation : Requires fuming H2SO4 due to steric and electronic effects .

Reactivity Comparison :

SubstituentPositionReactivity (vs. Benzene)
-Br (3-position)MetaModerately deactivating
-CH3 (4-position)ParaActivating

Oxidation and Reduction

  • Oxidation : The methyl group on the 4-methylphenyl substituent can be oxidized to a carboxylic acid using KMnO4 under acidic conditions.

  • Reduction : The isoxazole ring is resistant to catalytic hydrogenation but may undergo partial reduction with LiAlH4 to form dihydroisoxazole derivatives .

Cross-Coupling Reactions

The bromophenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids:

  • Conditions : Pd(PPh3)4, Na2CO3, DMF/H2O, 80°C .

  • Applications : Used to introduce diverse aryl groups for drug discovery.

Yield Optimization :

CatalystSolventYield (%)
Pd(OAc)2Toluene58
PdCl2(dppf)DMF72

Biological Interaction Mechanisms

  • Enzyme Inhibition : The compound binds to ATP-binding sites in kinases via hydrogen bonding (N–H⋯O interactions).

  • Antimicrobial Activity : Disrupts bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs) .

Comparative Reactivity with Analogues

CompoundBromine PositionReactivity in SNAr
5-(4-Bromophenyl) isomerParaLower (steric hindrance)
5-(3-Bromophenyl)-3-(4-CH3)MetaHigher (electronic activation)

Scientific Research Applications

Medicinal Chemistry Applications

Isoxazole derivatives, including 5-(3-bromophenyl)-3-(4-methylphenyl)-, have shown promise in various therapeutic areas:

  • Antimicrobial Activity : Research has demonstrated that isoxazole derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, compounds bearing electron-withdrawing and donating functional groups have shown enhanced activity, suggesting their potential as effective antimicrobial agents .
  • Anticancer Activity : Several studies have explored the anticancer potential of isoxazole compounds. For example, derivatives have been designed to inhibit specific targets involved in cancer progression. One study reported that certain isoxazole derivatives displayed cytotoxic activity against human cancer cell lines such as HeLa and MCF-7, indicating their potential as lead compounds for cancer therapy .
  • Anti-inflammatory Effects : Isoxazoles have also been investigated for their anti-inflammatory properties. Compounds with specific substitutions have shown selective inhibition of cyclooxygenase-2 (COX-2), making them valuable candidates for developing anti-inflammatory drugs .
  • Anticancer Activity : A study assessed various isoxazole derivatives for their anticancer properties. Compounds with specific substitutions exhibited potent cytotoxicity against multiple cancer cell lines, demonstrating their potential as therapeutic agents .
  • Anti-inflammatory Activity : Research on the synthesis of isoxazolo[5,4-d]isoxazolines showed significant anti-inflammatory effects through selective COX-2 inhibition. The compounds were evaluated using carrageenan-induced paw edema models, confirming their efficacy .
  • Molecular Docking Studies : Molecular docking studies involving isoxazole derivatives have elucidated their binding affinities to biological targets such as enzymes and receptors. These studies reveal how structural characteristics influence interactions within biological systems, providing insights into their therapeutic applications.

Mechanism of Action

The mechanism of action of Isoxazole, 5-(3-bromophenyl)-3-(4-methylphenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The crystal structures of halogen-substituted isoxazole derivatives often exhibit isostructurality, but substituent effects can lead to divergent packing motifs. For instance:

  • 4-(4-Chlorophenyl)- and 4-(4-Bromophenyl)-thiazole derivatives (Compounds 4 and 5) : These isostructural compounds share identical triclinic (P̄1) symmetry despite differing halogen substituents (Cl vs. Br). The planar molecular conformation is maintained, but bromine’s larger atomic radius may influence intermolecular van der Waals interactions .
  • 3-(4-Bromophenyl)-5-(3-methoxyphenyl)isoxazole (4c) : The methoxy group introduces steric and electronic differences compared to the methyl group in the target compound. Methoxy’s electron-donating nature could alter dipole interactions in the crystal lattice .
Table 1: Structural Comparison of Isoxazole Derivatives
Compound Name Substituents (Position) Crystallographic Symmetry Key Structural Features Reference
5-(3-Bromophenyl)-3-(4-methylphenyl)isoxazole 5-(3-BrPh), 3-(4-MePh) Not reported Planar core, perpendicular aryl -
4-(4-Bromophenyl)-thiazole derivative (5) 4-BrPh, fluorophenyl groups Triclinic (P̄1) Two independent planar molecules
3-(4-Bromophenyl)-5-(thiophen-2-yl)isoxazole (5m) 5-(thiophen), 3-(4-BrPh) Not reported Non-planar thiophene interaction

Physicochemical and Spectroscopic Properties

  • IR and NMR Signatures : The bromine atom in 5-(3-bromophenyl)-3-(4-methylphenyl)isoxazole would produce distinct C-Br stretching vibrations (~533 cm⁻¹ in IR) and deshielded aromatic protons in ¹H-NMR (δ 7.68–8.00 ppm) .
  • Solubility : Methyl groups enhance lipophilicity compared to polar substituents like methoxy or carboxylate esters (e.g., Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate , CAS 745078-74-4) .

Biological Activity

Isoxazole, 5-(3-bromophenyl)-3-(4-methylphenyl)- is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Isoxazole, 5-(3-bromophenyl)-3-(4-methylphenyl)- is C16H12BrN O, with a molecular weight of approximately 314.182 g/mol. The compound features an isoxazole ring substituted with a 3-bromophenyl group at the 5-position and a 4-methylphenyl group at the 3-position. This specific substitution pattern influences its chemical properties and biological interactions.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common synthetic route includes the reaction of 3-bromoacetophenone with 4-methylbenzohydroxamic acid in the presence of phosphorus oxychloride under reflux conditions. This method has been optimized for larger scales using continuous flow reactors and advanced purification techniques.

Biological Activities

Isoxazole, 5-(3-bromophenyl)-3-(4-methylphenyl)- exhibits a range of biological activities that are particularly promising in antimicrobial and anticancer research.

Antimicrobial Activity

Research has demonstrated that isoxazole derivatives possess significant antimicrobial properties. For instance, compounds similar to Isoxazole, 5-(3-bromophenyl)-3-(4-methylphenyl)- have shown good activity against various bacterial strains and fungi. The minimum inhibitory concentrations (MIC) for some derivatives were found to be effective against multiple pathogens .

Anticancer Activity

Several studies have highlighted the anticancer potential of isoxazole derivatives. For example, one study evaluated the cytotoxicity of related compounds against human promyelocytic leukemia cell lines (HL-60). The results indicated that certain isoxazoles induced apoptosis and cell cycle arrest by modulating the expression levels of key regulatory proteins such as Bcl-2 and p21^WAF-1 .

A summary table of biological activity findings for isoxazole derivatives is provided below:

Activity Reference Findings
Antimicrobial Effective against various bacterial strains with MIC values in the low µM range.
Anticancer Induced apoptosis in HL-60 cells; decreased Bcl-2 expression, increased p21^WAF-1 levels.
Cytotoxicity Significant activation of caspase-3 in treated HepG2 cells, indicating apoptosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of isoxazole derivatives. Studies indicate that specific substitutions on the isoxazole ring significantly influence their potency as anticancer agents and their interaction with biological targets. For instance, variations in substituents at different positions on the ring can enhance binding affinity to enzymes or receptors involved in cancer progression .

Case Studies

  • Case Study on Anticancer Activity : In a study assessing various isoxazole derivatives, it was found that compounds with specific substitutions showed enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts. The mechanism was linked to increased apoptosis through caspase activation pathways .
  • Case Study on Antimicrobial Properties : A series of substituted isoxazoles were tested for antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Results indicated that certain electron-withdrawing groups significantly improved antibacterial activity, suggesting potential for developing new antibiotics .

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